4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid
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Overview
Description
4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid is a complex organic compound with a unique structure that includes a pyridine ring substituted with a methylthio group and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid typically involves multiple steps, including the formation of the pyridine ring, introduction of the methylthio group, and subsequent functionalization to introduce the carbonyl and amino groups. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Methylthio Group: This step may involve nucleophilic substitution reactions where a methylthio group is introduced to the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: The compound could be investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid involves its interaction with specific molecular targets. The pyridine ring and functional groups allow it to bind to enzymes or receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(methylthio)pyridine: Similar structure but lacks the carbonyl and amino groups.
4-Methyl-2-(pyridin-3-yl)pentanoic acid: Similar structure but lacks the methylthio group.
2-(Methylthio)pyridine-3-carboxylic acid: Similar structure but lacks the amino group.
Uniqueness
4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid, with the CAS number 175201-69-1, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
The molecular formula of this compound is C13H18N2O3S, with a molecular weight of 282.36 g/mol. Its structure features a pyridine ring substituted with a methylthio group, which is significant for its biological interactions.
Research indicates that compounds similar to this compound may interact with various biological pathways:
- Cholinesterase Inhibition : Compounds in this class have shown potential as inhibitors of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's disease. The inhibition of AChE can enhance cholinergic neurotransmission, improving cognitive function in affected individuals .
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. For instance, related compounds have demonstrated significant inhibitory effects on cancer cell proliferation across various lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values indicating potent activity .
- Immunomodulation : Some research indicates that similar compounds can modulate immune responses by interacting with PD-1/PD-L1 pathways, potentially enhancing T-cell activity against tumors .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
Activity Type | Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
AChE Inhibition | - | 13.62 - 33.00 | |
Antitumor Activity | MCF-7 | 5.85 | |
Antitumor Activity | A549 | 21.3 | |
PD-1/PD-L1 Modulation | Mouse Splenocytes | - |
Case Studies
- Anticancer Efficacy : In a study evaluating the anticancer potential of various derivatives, one compound exhibited an IC50 value of 3.0 µM against the MCF-7 cell line, demonstrating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin . This suggests that structural modifications in compounds like this compound could enhance their therapeutic profiles.
- Neuroprotective Effects : Another study focused on the neuroprotective effects of similar compounds against oxidative stress in neuronal cells, indicating that these compounds could play a role in managing neurodegenerative conditions by preventing neuronal cell death and promoting survival pathways .
Properties
IUPAC Name |
4-methyl-2-[(2-methylsulfanylpyridine-3-carbonyl)amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-8(2)7-10(13(17)18)15-11(16)9-5-4-6-14-12(9)19-3/h4-6,8,10H,7H2,1-3H3,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNUVPGFTRHRMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=C(N=CC=C1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381001 |
Source
|
Record name | N-[2-(Methylsulfanyl)pyridine-3-carbonyl]leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-69-1 |
Source
|
Record name | N-[2-(Methylsulfanyl)pyridine-3-carbonyl]leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.